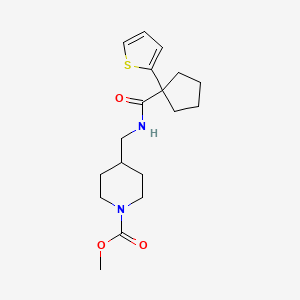
Methyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H26N2O3S and its molecular weight is 350.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthetic routes, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H24N2O3S
- Molecular Weight : 348.46 g/mol
- CAS Number : 1235012-10-8
Structural Features
The compound consists of a piperidine ring, a thiophene moiety, and a cyclopentanecarboxamide group. These components contribute to its pharmacological profile by influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene ring can engage in π-π stacking interactions with aromatic amino acids, while the piperidine and cyclopentanecarboxamide groups may form hydrogen bonds with target proteins.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit antiviral properties, particularly against dengue virus (DENV). For instance, selective inhibitors targeting AAK1 (AP2-associated protein kinase 1) and GAK (cyclin G-associated kinase) showed promising results in human dendritic cells, indicating potential therapeutic applications for viral infections .
Acetylcholinesterase Inhibition
Compounds structurally related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy. In vitro assays revealed that certain derivatives exhibited IC50 values as low as 2.7 µM, suggesting significant inhibitory activity .
In Vivo Studies
Preclinical studies have shown that compounds similar to this compound can effectively reduce viral loads in animal models infected with DENV. These findings support the compound's potential as a therapeutic agent against viral infections .
Case Study 1: Antiviral Efficacy
In a study focused on the antiviral efficacy of various compounds, this compound was tested against DENV. The results indicated that the compound significantly reduced viral replication in vitro, demonstrating its potential as a lead compound for further development.
Case Study 2: AChE Inhibition
Another study investigated the AChE inhibitory activity of related compounds. The results showed that modifications to the thiophene ring enhanced binding affinity to the enzyme, leading to improved inhibitory potency. This suggests that structural optimization could yield more effective therapeutic agents for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antiviral, AChE inhibitor | 2.7 |
| Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate | Structure | Antiviral | TBD |
| N-(4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Structure | Antiviral | TBD |
Note : TBD = To Be Determined.
Propiedades
IUPAC Name |
methyl 4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-23-17(22)20-10-6-14(7-11-20)13-19-16(21)18(8-2-3-9-18)15-5-4-12-24-15/h4-5,12,14H,2-3,6-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJQXIYKAAMGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













